2-Chloro-6-methylisonicotinonitrile

描述

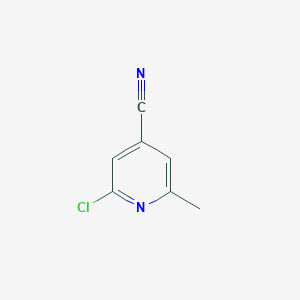

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJWOAMIXNCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-98-0 | |

| Record name | 2-chloro-6-methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 Methylisonicotinonitrile

Advanced Synthetic Routes toward 2-Chloro-6-methylisonicotinonitrile

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands out as a primary method for the synthesis of this compound and its analogs. This approach typically involves the displacement of a leaving group on a pyridine (B92270) ring by a nucleophile. A common strategy is the cyanation of a suitable chloropyridine precursor. For instance, the synthesis can start from a di-substituted pyridine, such as 2,6-dichloro-4-methylpyridine. The chlorine atom at the 4-position is generally less reactive towards nucleophilic attack than the chlorine at the 2- or 6-position due to the activating effect of the ring nitrogen. However, under specific conditions, a nucleophile like an alkali metal cyanide can displace one of the chloro groups to introduce the isonicotinonitrile functionality. google.com

The reaction of 2,3,6-trichloropyridine (B1294687) with potassium cyanide in N-methylpyrrolidinone (NMP) at elevated temperatures has been shown to yield 2-cyano-3,6-dichloropyridine, demonstrating the feasibility of such transformations. google.com A similar approach could be envisioned for the synthesis of this compound from a corresponding dichloromethylpyridine. The choice of solvent is crucial, with polar aprotic solvents like DMSO, DMF, and NMP being preferred as they can solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. google.com

Another SNAr pathway involves starting with a precursor like 2-fluoro-3,6-dichloropyridine and reacting it with sodium cyanide in DMSO to produce 2-cyano-3,6-dichloropyridine. google.com The higher reactivity of the fluorine atom as a leaving group in SNAr reactions can be advantageous. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine Cyanation

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-3,6-dichloropyridine | NaCN | DMSO | 67 | 2-Cyano-3,6-dichloropyridine | 84.4 | google.com |

| 2,3,6-Trichloropyridine | KCN | NMP | 80 | 2-Cyano-3,6-dichloropyridine | - | google.com |

| 2-Chloro-6-methylpyridine (B94459) | Zn(CN)₂, Pd(OAc)₂, Ligand | DMF | 110 | 2-Cyano-6-methylpyridine | 96 | arkat-usa.orgumich.edu |

Note: The table presents data for related pyridine cyanation reactions to illustrate the principles of the synthetic approach.

Carbonylation Strategies in the Synthesis of Related Pyridine Derivatives

Carbonylation reactions provide a powerful tool for the introduction of carbonyl and cyano groups into aromatic systems, including pyridine derivatives. Palladium-catalyzed carbonylation of halo-pyridines is a well-established method. While direct carbonylation to form the nitrile is less common, a two-step approach involving the formation of an amide or ester followed by dehydration or conversion to the nitrile is feasible. For instance, (chloromethyl)pyridines can undergo carbonylation reactions. oup.com

The synthesis of methyl 2-pyridylacetate (B8455688) has been achieved through the carbonylation of 2-(chloromethyl)pyridine (B1213738) followed by reaction with a methoxide. oup.com This highlights the potential of carbonylation to introduce a one-carbon functional group that can be subsequently converted to a nitrile. Oxidative carbonylation of arylacetylenes in the presence of an I₂/DMSO system, followed by a [4+2] cycloaddition, has also been reported for the synthesis of substituted pyridines, showcasing the versatility of carbonylation-based strategies. acs.org

Diazotization Reactions in the Synthesis of Related Chlorinated Methylpyridines

The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a reliable method for converting an amino group on an aromatic ring into a variety of substituents, including chlorine. wikipedia.org This reaction proceeds via the formation of a diazonium salt from an aromatic amine, which is then decomposed in the presence of a copper(I) salt, such as copper(I) chloride, to yield the corresponding aryl chloride. wikipedia.org

For the synthesis of related chlorinated methylpyridines, one could start with an aminomethylpyridine. For example, 2-amino-5-methylpyridine (B29535) can be converted to 2-chloro-5-methylpyridine (B98176) by reaction with nitrosyl chloride in a hydrogen chloride-saturated solution. google.com Similarly, 2-amino-6-methyl-5-bromopyridine can be transformed into 3-bromo-6-chloro-2-methylpyridine (B163948) through a Sandmeyer-type reaction. vulcanchem.com This methodology is broadly applicable and can be adapted for the synthesis of various chloro-substituted pyridines. google.com While this method is effective, it often involves the use of corrosive acids and potentially unstable diazonium intermediates. nih.gov

Table 2: Diazotization Reactions for the Synthesis of Chloropyridines

| Starting Material | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | NaNO₂, HCl, CuCl | Benzenediazonium chloride derivative | 2-Chloropyridine (B119429) | nih.gov |

| 2-Amino-5-methyl-pyridine | Nitrosyl chloride, HCl | Diazonium salt | 2-Chloro-5-methyl-pyridine | google.com |

| 2-Amino-6-methyl-5-bromopyridine | Sandmeyer-type reagents | Diazonium salt | 3-Bromo-6-chloro-2-methylpyridine | vulcanchem.com |

Note: This table illustrates the general principle of diazotization for synthesizing chloropyridines related to the target compound.

Exploration of Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. mdpi.orgbeilstein-journals.orgorganic-chemistry.org This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines. mdpi.orgbeilstein-journals.orgorganic-chemistry.orgjocpr.comresearchgate.net The Bohlmann-Rahtz pyridine synthesis, for example, can be carried out efficiently in a single step under microwave irradiation, often without the need for a solvent, making it an environmentally friendly approach. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

In the context of substituted pyridine synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. For instance, the Diels-Alder reaction of oxazoles with dienophiles to form pyridines can be accomplished in minutes with good yields under microwave conditions. mdpi.org Microwave-assisted synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives has also been reported, demonstrating the applicability of this technique for the construction of cyano-substituted pyridines. jocpr.com The use of microwave heating can be particularly advantageous for reactions that require high temperatures, such as the cyanation of chloropyridines, potentially leading to shorter reaction times and improved energy efficiency compared to conventional heating methods. organic-chemistry.orgresearchgate.net

Mechanistic Studies of Reactions Involving the this compound Core

Understanding the reactivity of the this compound core is essential for its effective utilization as a synthetic intermediate. The electronic properties of the pyridine ring, influenced by the substituents, dictate its reaction pathways.

Reactivity of the Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a result of the electron-withdrawing nature of the ring nitrogen atom, which polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. vaia.comlibretexts.orglibretexts.orgyoutube.com The presence of the electron-withdrawing cyano group at the 4-position further enhances this activation.

The mechanism of SNAr on a chloropyridine typically involves a two-step addition-elimination process. libretexts.orgstackexchange.com First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. vaia.comstackexchange.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

The reactivity of chloropyridines in SNAr reactions is position-dependent. 2- and 4-chloropyridines are significantly more reactive than 3-chloropyridine. libretexts.org This is because for 2- and 4-substituted isomers, the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogen, which is a highly stabilizing interaction. vaia.comstackexchange.com In the case of 3-chloropyridine, such delocalization is not possible, resulting in a less stable intermediate and a slower reaction rate. libretexts.org Therefore, the chlorine atom in this compound is expected to be readily displaced by a variety of nucleophiles, making it a valuable precursor for the synthesis of diverse 2,6-disubstituted 4-cyanopyridines. wikipedia.orgchempanda.comevitachem.com

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, most notably amines and carboxylic acids. The hydrolysis of nitriles, a classic transformation, can proceed under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. lumenlearning.comchemistrysteps.comchemguide.co.uk This reaction typically occurs in two stages, initially forming an amide intermediate which is then further hydrolyzed. chemguide.co.uk For instance, the acid-catalyzed hydrolysis of ethanenitrile with hydrochloric acid yields ethanoic acid and ammonium (B1175870) chloride. chemguide.co.uk Similarly, alkaline hydrolysis with sodium hydroxide (B78521) solution produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.ukallen.in

The reduction of nitriles provides a direct route to primary amines. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). This reagent reduces the carbon-nitrogen triple bond to a primary amine.

Beyond hydrolysis and reduction, the nitrile group can participate in cycloaddition reactions, leading to the formation of various heterocyclic rings. These reactions are powerful tools in synthetic organic chemistry for constructing complex molecular architectures. pageplace.demdpi.comacademie-sciences.frlibretexts.org

Investigation of Methyl Group Reactivity in the Pyridine Ring

The reactivity of the methyl group attached to the pyridine ring is influenced by the electronic nature of the heterocyclic system. While generally stable, this group can undergo several transformations, including oxidation and halogenation.

Oxidation: The oxidation of the methyl group on the pyridine ring can be achieved using various oxidizing agents. For instance, studies have shown that 2-chloro-6-methylpyridine can act as an inhibitor of methane (B114726) monooxygenase, a key enzyme in the aerobic oxidation of methane, highlighting the potential for the methyl group to be involved in oxidative processes. biorxiv.orgchemicalbook.com

Halogenation: The methyl group can also be a site for halogenation. For example, the side-chain chlorination of 2-chloro-methylpyridines can be achieved. google.com In a related study, 2-bromo-6-hydroxymethylpyridine was converted to 2-bromo-6-chloromethylpyridine, demonstrating the reactivity of a functionalized methyl group. mdpi.com These examples suggest that the methyl group of this compound could be selectively halogenated under appropriate conditions.

Derivatization Strategies of this compound

The presence of three distinct reactive sites on the this compound ring makes it an ideal substrate for a variety of derivatization strategies aimed at creating novel and complex molecules.

Synthesis of Novel Heterocyclic Derivatives from Pyridine Carbonitriles

The cyano group on the pyridine ring is a key functional group for the construction of fused heterocyclic systems. A notable example is the synthesis of thienopyridines. Research has demonstrated that ortho-halogenated pyridine derivatives containing a methylene (B1212753) group activated by a nitrile can be used to synthesize thieno[2,3-b]pyridines. abertay.ac.ukabertay.ac.uk For example, 2-chloro-3-cyanomethylpyridine reacts with carbon disulfide in the presence of a base to form the corresponding thienopyridine. abertay.ac.uk This methodology could potentially be adapted to this compound to generate novel fused heterocyclic structures. Furthermore, aryl methyl ketones are recognized as versatile synthons in the synthesis of a wide range of heterocyclic compounds, suggesting that the methyl ketone derived from this compound could be a valuable intermediate. nih.gov

Introduction of Diverse Functional Groups via Selective Transformations

The chloro, methyl, and nitrile groups of this compound can be selectively transformed to introduce a wide range of other functional groups.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common reaction for 2-chloropyridines. wikipedia.orgbits-pilani.ac.in This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of substituted pyridine derivatives. nih.govlibretexts.orgdalalinstitute.com For instance, the reaction of 2-bromo-6-hydroxymethylpyridine with a chlorinating agent to replace the hydroxyl group with a chlorine atom showcases a selective transformation on a related pyridine system. mdpi.com

The methyl group, as previously discussed, can be halogenated, providing a handle for further functionalization through cross-coupling reactions or nucleophilic displacement. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other derivatizations. A preparation method for 2-chloro-6-methylaniline (B140736) involves a diazotization reaction, which can be used to introduce various chemical groups like hydrazine, nitro, and cyano into an aromatic ring. google.comchemicalbook.comgoogle.com

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is crucial for applications in medicinal chemistry and materials science. The synthesis of chiral 2,6-disubstituted piperidines and dihydropyridines has been extensively studied, providing a toolbox of stereoselective reactions that could be applied to the synthesis of analogues of the target compound. researchgate.netacs.orgrsc.orgnih.govjst.go.jp

Methodologies for the asymmetric synthesis of 2,6-disubstituted 3-piperidinols have been developed, involving the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium (B92312) salt. researchgate.netacs.org Another approach involves the directed functionalization of 1,2-dihydropyridines to access 2,6-disubstituted piperidines with high stereoselectivity. rsc.org Furthermore, a modular organocatalytic sequence has been reported for the synthesis of chiral 1,2-dihydropyridines, which are valuable precursors for chiral piperidines and pyridines. nih.gov These strategies could potentially be adapted to synthesize chiral analogues of this compound by starting with an appropriately substituted chiral pyridine precursor or by performing stereoselective transformations on a pre-formed pyridine ring.

Advanced Computational Chemistry Studies on 2 Chloro 6 Methylisonicotinonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For a substituted pyridine (B92270) like 2-Chloro-6-methylisonicotinonitrile, these studies could illuminate the influence of the chloro, methyl, and cyano groups on the aromatic ring.

Density Functional Theory (DFT) Applications for Molecular Properties

| Property | Description | Potential Significance |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Foundation for all other computational predictions; provides insight into steric and electronic effects of substituents. |

| HOMO-LUMO Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Predicts sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density in terms of localized bonds and lone pairs. | Provides information on hybridization, charge distribution, and intramolecular interactions like hyperconjugation. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations, corresponding to infrared (IR) and Raman spectra. | Aids in the identification and characterization of the compound by comparison with experimental spectra. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and the nature of the electronic transitions involved. Such predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net The influence of different solvents on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM) in conjunction with TD-DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. rsc.org For a relatively rigid molecule like this compound, MD simulations could be employed to study its interactions with solvent molecules or its behavior in a condensed phase. These simulations can reveal information about intermolecular forces, diffusion, and the local structure of the surrounding environment, which are crucial for understanding its behavior in solutions or materials. rsc.orgnih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights into mechanisms that are often elusive to experimental observation. rsc.orgnih.gov

Transition State Analysis of Key Transformations

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. This information is critical for calculating the activation energy, which determines the reaction rate. While no specific transition state analyses for this compound are published, such studies would be vital for understanding its reactivity in, for example, nucleophilic aromatic substitution reactions.

Prediction of Reaction Pathways and Energy Profiles

By mapping the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energy profile for a proposed reaction pathway. chemrxiv.orgorientjchem.org This allows for the comparison of different possible mechanisms and the prediction of the most likely reaction pathway. For this compound, this could involve modeling its synthesis or its subsequent transformations. For instance, the reaction mentioned in a patent involving the addition of a Grignard reagent to this compound could be computationally explored to understand the mechanism and factors influencing the yield. google.com Such studies provide a theoretical framework for optimizing reaction conditions and predicting the formation of byproducts. nih.gov

In Silico Screening and Design of this compound Derivatives

The advancement of computational chemistry has revolutionized the early stages of drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds for their therapeutic potential. In silico screening and design of derivatives of a lead compound, such as this compound, represent a critical step in optimizing biological activity and pharmacokinetic properties. These computational methods allow for the exploration of vast chemical spaces, predicting how modifications to the parent structure will influence its interaction with biological targets. By leveraging sophisticated software and algorithms, researchers can prioritize the synthesis of a smaller, more promising set of derivatives, thereby accelerating the development of new therapeutic agents.

Ligand-Target Interaction Prediction in Medicinal Chemistry Contexts

A cornerstone of modern drug design is the accurate prediction of how a potential drug molecule, or ligand, will bind to its biological target, typically a protein or enzyme. nih.gov This process, known as molecular docking, is a computational technique that simulates the interaction between a ligand and the three-dimensional structure of its receptor. nih.govjscimedcentral.com By predicting the preferred orientation and binding affinity of a ligand within the active site of a target, molecular docking provides invaluable insights into the potential efficacy of a compound. These predictions are crucial in medicinal chemistry for identifying and optimizing lead compounds.

While specific molecular docking studies on this compound are not extensively available in public literature, research on closely related analogues provides a clear illustration of the methodology. For instance, a study on methyl 2-chloro-6-methyl pyridine-4-carboxylate, a structurally similar compound, demonstrates the application of these techniques. researchgate.netnih.gov In such a study, the compound was docked against the active site of a specific biological target to determine its binding energy and interaction profile. The results of these simulations can identify key amino acid residues within the target's binding pocket that form hydrogen bonds or other non-covalent interactions with the ligand, which are critical for its inhibitory activity. researchgate.net

The data generated from these docking studies can be compiled to compare the binding affinities of various derivatives. A lower binding energy typically indicates a more stable and potent ligand-target complex.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Methyl 2-chloro-6-methyl pyridine-4-carboxylate | -7.5 | TYR23, SER54 | Hydrogen Bond |

| Analogue A (hypothetical) | -8.2 | TYR23, SER54, LEU89 | Hydrogen Bond, Hydrophobic |

| Analogue B (hypothetical) | -6.9 | SER54 | Hydrogen Bond |

This table is illustrative and based on findings for a closely related analogue to demonstrate the principles of molecular docking. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for these investigations. taylorandfrancis.com QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their measured biological activity. taylorandfrancis.com

The process involves generating a set of molecular descriptors for each compound in a series of this compound derivatives. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), among others. A statistical model is then built to relate these descriptors to the observed activity, such as the half-maximal inhibitory concentration (IC50). A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent compounds. nih.govtaylorandfrancis.com

For a series of this compound derivatives, a hypothetical QSAR study might explore how substituting the chloro or methyl groups, or modifying the nitrile moiety, affects its activity against a particular target. The findings can reveal, for example, that electron-withdrawing groups at a specific position enhance activity, while bulky substituents are detrimental.

| Derivative | Modification | Key Descriptor (e.g., Hammett constant) | Predicted IC50 (µM) |

|---|---|---|---|

| Parent Compound | - | 0.23 | 15.4 |

| Derivative 1 | Replace -Cl with -F | 0.06 | 25.1 |

| Derivative 2 | Replace -CH3 with -CF3 | 0.54 | 8.2 |

| Derivative 3 | Add -OH to methyl group | -0.67 | 12.7 |

| Derivative 4 | Replace -CN with -CONH2 | - | 30.5 |

This table presents hypothetical data to illustrate the output of a computational SAR study.

Applications of 2 Chloro 6 Methylisonicotinonitrile and Its Derivatives in Specialized Fields

Medicinal Chemistry and Pharmaceutical Research Endeavors

Halogenated pyridines are crucial building blocks for the synthesis of pharmaceuticals. nih.gov The presence of a halogen atom can significantly impact a molecule's biological activity, metabolic stability, and binding affinity to target proteins. The development of novel therapeutic agents often relies on the strategic use of such halogenated intermediates to explore structure-activity relationships (SAR).

Pyridinone derivatives, which can be synthesized from halogenated pyridines, exhibit a wide range of biological effects, including antitumor, antimicrobial, and anti-inflammatory activities. frontiersin.org For instance, research into azaindenoisoquinolines as potential anticancer agents has utilized 6-chloro-2-methylnicotinonitrile, a structural isomer of 2-Chloro-6-methylisonicotinonitrile, as a key starting material. nih.gov These compounds function as Topoisomerase I inhibitors, demonstrating how the halogenated pyridine (B92270) core can be elaborated into potent therapeutic candidates. nih.gov Similarly, various pyridine derivatives have been investigated for a plethora of therapeutic applications, including the treatment of cancer and multiple sclerosis. ekb.egnih.gov

An intermediate in chemistry is a substance formed during a multi-step reaction that is then used in subsequent steps to produce the final product. nih.gov this compound serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds. Its structure allows for sequential, site-selective reactions, making it an ideal starting point in complex drug discovery programs.

Patents filed by pharmaceutical companies provide concrete evidence of its role. For example, this compound is explicitly named as a starting material in the synthesis of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, which are developed for the treatment of migraines. google.com It is also used in the creation of substituted cyclopropyl (B3062369) compounds that act as agonists for the G-protein coupled receptor GPR-119, a target for treating type 2 diabetes and related metabolic disorders. google.com Furthermore, the related compound 2-chloro-6-methylaniline (B140736) is a key intermediate for synthesizing the tyrosine kinase inhibitor dasatinib, used in cancer therapy. google.comguidechem.com

Below is a table detailing specific examples of therapeutic agents developed using this compound as a key intermediate.

Table 1: Therapeutic Agents Synthesized from this compound| Therapeutic Target | Compound Class | Indication |

|---|---|---|

| CGRP Receptor | Antagonists | Migraine |

| GPR-119 | Agonists | Type 2 Diabetes, Obesity |

Data sourced from patent literature. google.comgoogle.com

The structural features of this compound and its derivatives facilitate specific interactions with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of enzymes and receptors. dovepress.com

In the case of the azaindenoisoquinoline Topoisomerase I inhibitors derived from a related chloro-methyl-nicotinonitrile, the final molecule intercalates into DNA and forms a stable ternary complex with the enzyme. nih.gov This interaction prevents the re-ligation of the DNA strand, leading to cell death in cancer cells. The specific substitution pattern on the pyridine ring, originating from the starting material, is critical for achieving this potent inhibitory activity. nih.gov The nitrile group itself is a versatile functional group that can be hydrolyzed, reduced, or used in cycloaddition reactions to form other heterocyclic systems, which in turn can interact with various biological targets.

The pyridine carbonitrile motif is a well-established pharmacophore that imparts a range of biological activities. The nitrile group can contribute to the molecule's polarity and ability to interact with biological targets. Research has shown that derivatives of pyridine carbonitrile exhibit significant potential across several therapeutic areas.

Studies have demonstrated that pyridine-3-carbonitrile (B1148548) derivatives can possess potent anticancer activity, with some compounds showing efficacy against breast cancer cell lines by inhibiting cyclin-dependent kinase 2 (CDK2). bohrium.com Other pyridine carbonitrile compounds have been synthesized and tested for activity against prostate cancer cells and have also shown antifungal properties against Candida albicans. researchgate.net The broad utility of this class of compounds is further highlighted by reports of their antimicrobial effects against various bacteria, including multidrug-resistant strains. researchgate.net

The table below summarizes some of the explored biological activities of pyridine carbonitrile derivatives.

Table 2: Biological Activities of Pyridine Carbonitrile Derivatives| Biological Activity | Target/Cell Line | Example Derivative Class |

|---|---|---|

| Anticancer | Breast Cancer (MCF-7), Prostate Cancer (PC3) | Pyridine-3-carbonitriles |

| Antifungal | Candida albicans | Pyridine-3-carbonitriles |

| Antibacterial | E. coli, S. aureus | Benzimidazole-pyridone dicarbonitriles |

| Enzyme Inhibition | Cyclin-Dependent Kinase 2 (CDK2) | Pyridine-3-carbonitriles |

Data sourced from various research studies. bohrium.comresearchgate.netresearchgate.net

Agrochemical Science and Sustainable Agriculture Initiatives

The principles of using specific chemical scaffolds to interact with biological systems in medicine are mirrored in agrochemical science. Halogenated pyridines are foundational components in the synthesis of many modern pesticides and herbicides, contributing to crop protection and food security. nih.govnih.gov

While direct examples for this compound are less prominent in public literature than in pharmaceuticals, related compounds underscore the importance of this structural class. For instance, 2-Chloro-6-methylphenol is used as an intermediate in the synthesis of pesticides. biosynth.comcymitquimica.com Additionally, phenoxyaniline (B8288346) herbicides, a class of chemical weed control agents, incorporate a substituted chloro-aniline structure, highlighting the utility of building blocks like 2-chloro-6-methylaniline, which can be derived from the same chemical family. guidechem.comthegoodscentscompany.com

Contributions to Fourth-Generation Agrochemical Products

The development of fourth-generation agrochemicals is characterized by a focus on high efficacy, low toxicity, and environmentally benign profiles. Methylpyridine derivatives, including this compound, are crucial in the synthesis of these advanced pesticides. ambeed.com These compounds serve as key precursors for active ingredients that target specific biological pathways in pests, minimizing off-target effects.

One of the most significant contributions of pyridine-based intermediates is in the synthesis of sulfoximine (B86345) insecticides, such as sulfoxaflor (B1682526). researchgate.netmdpi.com Sulfoxaflor is a potent insecticide that is effective against a wide range of sap-feeding insects. mdpi.com Its unique mode of action and efficacy against resistant pest populations highlight the importance of the pyridine scaffold in modern agrochemical design. The synthesis of sulfoxaflor and related compounds often involves multi-step processes where the pyridine ring, substituted with chlorine and a trifluoromethyl group, is a core component. patsnap.comgoogle.com While the direct use of this compound in the commercial synthesis of sulfoxaflor is not explicitly detailed in all public literature, its structural features make it a highly relevant precursor for creating the necessary substituted pyridine intermediates.

The following table outlines key intermediates and final products in the synthesis of advanced agrochemicals, underscoring the role of substituted pyridines.

| Precursor/Intermediate | Resulting Agrochemical Class | Example Product | Key Features |

| 2-Chloro-6-methylpyridine (B94459) derivatives | Sulfoximine Insecticides | Sulfoxaflor | High efficacy, novel mode of action |

| Substituted Picolinic Acids | Arylpicolinate Herbicides | Aminopyralid | Systemic, selective for broad-leaved weeds essentialchemicalindustry.org |

| Pyridine Carboxamides | SDHI Fungicides | Boscalid | Broad-spectrum fungal disease control |

Impact on Crop Protection Agent Design and Efficacy

The design of modern crop protection agents is a complex process that aims to maximize efficacy against target pests while minimizing environmental impact. europa.eu The incorporation of specific chemical moieties, such as the substituted pyridine ring found in this compound, can significantly influence the biological activity and selectivity of a pesticide. researchgate.net

The development of insecticides like sulfoxaflor demonstrates a strategic approach to overcoming insecticide resistance. mdpi.com By targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in a manner different from other insecticides, sulfoximines can control pests that have developed resistance to neonicotinoids and other classes of insecticides. nih.gov The specific arrangement of substituents on the pyridine ring is critical for this targeted interaction.

Furthermore, the chemical handles present in this compound, namely the chloro and cyano groups, allow for a range of chemical modifications. This versatility enables the synthesis of a library of derivatives that can be screened for enhanced efficacy, improved crop safety, and more favorable environmental degradation profiles. For instance, the chlorine atom can be substituted through various coupling reactions to introduce different functionalities, while the nitrile group can be hydrolyzed or reduced to introduce other chemical moieties. This modular approach to synthesis is a cornerstone of modern agrochemical research, allowing for the fine-tuning of a molecule's properties to meet specific agricultural needs. essentialchemicalindustry.org

Materials Science Innovations

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced materials. The presence of a nitrogen atom in the aromatic ring imparts specific functionalities that are leveraged in the development of functional polymers and nanomaterials.

Incorporation into Advanced Materials for Specific Functionalities

This compound is recognized as a building block in material science, with its derivatives being incorporated into more complex structures to create materials with specific functionalities. bldpharm.com While direct applications of the unmodified compound are less common, its use as a precursor is significant. For example, pyridine-containing polymers have been synthesized for applications in optoelectronics and as antimicrobial agents. mdpi.com

The pyridine moiety can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing. The specific substitution pattern on the pyridine ring, as found in this compound, can influence the resulting material's structure and properties.

Synthesis of Functional Polymers and Nanomaterials with Pyridine Moieties

The synthesis of functional polymers containing pyridine units is an active area of research. These polymers can exhibit a range of interesting properties, including thermal stability, conductivity, and fluorescence. One approach to synthesizing such polymers is through the polymerization of pyridine-containing monomers. benicewiczgroup.com

For instance, pyridine-based polybenzimidazoles have been developed for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com These polymers exhibit high proton conductivity and thermal stability, properties that are enhanced by the basicity of the pyridine nitrogen. While not directly using this compound, this research demonstrates the potential of incorporating pyridine units into polymer backbones for advanced energy applications.

Environmental Fate and Degradation Studies of 2 Chloro 6 Methylisonicotinonitrile

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of 2-chloro-6-methylisonicotinonitrile, driven by non-biological factors, is a key determinant of its environmental persistence. The primary pathways for its transformation in the absence of microbial activity are photochemical and hydrolytic degradation.

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For halogenated pyridines, this process is a significant route of transformation in aqueous environments. researchgate.net Studies on 2-halogenated pyridines have shown that they can be rapidly dehalogenated upon exposure to ultraviolet (UV) irradiation at 254 nm, following pseudo-first-order kinetics. researchgate.net This dehalogenation leads to a sharp decrease in pH. researchgate.net

The primary intermediate formed during the photolysis of 2-chloropyridine (B119429) is 2-hydroxypyridine. researchgate.net This intermediate is then further degraded. researchgate.net While direct photolysis of 2-chloropyridine by sunlight is not expected to be significant as it does not absorb light at wavelengths greater than 290 nm, the presence of other substances in the environment can facilitate indirect photolysis. nih.gov The reaction with hydroxyl radicals in aqueous solutions is a potential pathway for its degradation. nih.gov

The quantum yield, a measure of the efficiency of a photochemical process, is a critical parameter in assessing the environmental fate of a compound. For instance, the insecticide chlorantraniliprole, which also contains a substituted pyridine (B92270) ring, undergoes rapid aqueous photodegradation with a half-life of approximately 34.5 hours in summer sunlight. nih.gov This suggests that photochemical degradation could be a relevant dissipation pathway for this compound in sunlit surface waters.

Table 1: Photodegradation of Related Halogenated Pyridines

| Compound | Condition | Primary Intermediate | Key Finding | Citation |

|---|---|---|---|---|

| 2-Halogenated Pyridines | UV irradiation (254 nm) | 2-Hydroxypyridine | Rapid dehalogenation and pH drop. | researchgate.net |

| 2-Chloropyridine | Sunlight | Not significant directly | Does not absorb at λ > 290 nm. | nih.gov |

| Chlorantraniliprole | Simulated sunlight | - | Aqueous half-life of 34.5 hours. | nih.gov |

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is its resistance to this process. For this compound, the presence of functional groups susceptible to hydrolysis under environmental conditions is limited. nih.gov Generally, chloropyridines are not expected to undergo significant hydrolysis. nih.gov

The transformation products resulting from hydrolysis would likely involve the replacement of the chlorine atom with a hydroxyl group, leading to the formation of a hydroxypyridine derivative. The rate of this transformation would be dependent on environmental factors such as pH and temperature.

Bioremediation and Microbial Transformation Research

Bioremediation, the use of microorganisms to degrade environmental pollutants, is a promising approach for the cleanup of contaminated sites. The ability of microbial communities to transform halogenated aromatic compounds, including pyridine derivatives, is a key area of research.

Microbial Degradation Pathways of Halogenated Aromatics

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of toxic aromatic compounds. tandfonline.comnih.gov The degradation of halogenated aromatics often involves a key step of dehalogenation, which can occur either as an initial step or after the cleavage of the aromatic ring. nih.gov This removal of the halogen substituent can proceed through reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov

Identification of Microorganisms Capable of Metabolizing Pyridine Derivatives

A variety of microorganisms, including bacteria and fungi, have been identified that can degrade pyridine and its derivatives under both aerobic and anaerobic conditions. tandfonline.comnih.govresearchgate.net Aerobic conditions are generally more favorable for the biodegradation of these compounds. tandfonline.comtandfonline.com

Numerous bacterial genera have been implicated in the degradation of pyridine and its derivatives, including Arthrobacter, Nocardia, Bacillus, Pseudomonas, Rhodococcus, and Alcaligenes. researchgate.netasm.org These microorganisms can utilize pyridine derivatives as a sole source of carbon and nitrogen. tandfonline.com The initial step in the microbial metabolism of pyridine can involve either reduction of the ring or hydroxylation. ias.ac.in The biodegradability of pyridine derivatives is highly dependent on the type and position of substituents on the pyridine ring. nih.govtandfonline.com For instance, hydroxy- and carboxy-substituted pyridines are generally more readily degraded than amino- and chloropyridines. tandfonline.com

Specific to chlorinated pyridines, some studies have shown that they can be resistant to microbial degradation. oup.comtandfonline.com However, the degradation of 3,5,6-trichloro-2-pyridinol, a primary metabolite of the pesticide chlorpyrifos, has been demonstrated by strains of Xanthomonas sp. and Pseudomonas sp. nih.gov This suggests that microbial consortia with the ability to degrade chlorinated pyridines exist in the environment.

Table 2: Microorganisms Involved in Pyridine Derivative Degradation

| Microorganism Genus | Substrate(s) | Key Metabolic Feature | Citation |

|---|---|---|---|

| Arthrobacter | Pyridine | Complete catabolic pathway identified. | asm.org |

| Pseudomonas | Alkylpyridines, 3,5,6-trichloro-2-pyridinol | Utilizes as sole carbon and nitrogen source. | tandfonline.comnih.gov |

| Nocardia | Pyridine | Metabolizes via succinic semialdehyde. | ias.ac.in |

| Bacillus | Pyridine, Isonicotinate | Metabolizes via succinic semialdehyde. | ias.ac.in |

| Xanthomonas | 3,5,6-trichloro-2-pyridinol | Degrades the chlorinated metabolite. | nih.gov |

Evolution of Degradative Pathways in Response to Anthropogenic Compounds

The widespread introduction of synthetic, or anthropogenic, compounds into the environment has driven the evolution of new microbial metabolic pathways. nih.govnih.gov Microorganisms can adapt to utilize these novel chemicals as growth substrates through various genetic mechanisms, including gene transfer, mutation, and recombination. nih.govresearchgate.net

Specialized enzyme systems and metabolic pathways for the degradation of man-made compounds like chlorobiphenyls and chlorobenzenes have been discovered in microorganisms from different parts of the world. nih.gov This suggests that microbial communities can evolve the capacity to degrade novel pollutants over time. The evolution of these pathways often involves the recruitment and modification of existing enzymes and regulatory elements. nih.gov

The process of adaptation can be accelerated by the assembly of new pathways from discrete gene clusters, a concept known as "patchwork assembly." nih.gov This modular evolution allows for the rapid development of the ability to degrade new chemical structures. nih.gov While the potential for microbial adaptation is significant, the rate at which these evolutionary processes occur in natural environments is still an area of active research. nih.govresearchgate.net

Assessment of Environmental Impact and Persistence of this compound Remains Largely Uncharacterized

Comprehensive scientific literature and publicly available data on the specific environmental fate, degradation, and persistence of the chemical compound this compound are notably scarce. Extensive searches of environmental and chemical databases yield limited to no specific research findings on its behavior and impact within ecosystems.

Safety Data Sheets (SDS) for this compound consistently state that ecological data is not available and that the chemical, physical, and toxicological properties have not been thoroughly investigated. cymitquimica.comangenechemical.com This indicates a significant data gap in the scientific understanding of how this compound interacts with the environment. Information regarding its potential for bioaccumulation, mobility in soil, and its ultimate fate in water and air is not publicly documented. cymitquimica.com

While research exists for structurally related compounds, such as other chlorinated pyridines or nitriles, directly extrapolating this data to predict the environmental behavior of this compound would be scientifically unsound without specific studies on the compound itself. For instance, studies on the pesticide nitrapyrin (B159567), which is 2-chloro-6-(trichloromethyl)pyridine, show that it can be lost from soil through hydrolysis and volatilization, with a half-life ranging from less than 3 to 77 days depending on soil type and temperature. nih.gov The principal degradation product of nitrapyrin is 6-chloropicolinic acid. nih.gov However, the methyl and nitrile groups in this compound would significantly alter its chemical properties and, therefore, its environmental degradation pathways compared to the trichloromethyl group in nitrapyrin.

Similarly, research on other chlorinated aromatic compounds highlights the complexity of their environmental degradation, which can be influenced by factors such as pH and the presence of microorganisms. nih.govresearchgate.net Without dedicated studies, it is impossible to determine the specific environmental persistence and impact of this compound.

Due to the absence of research data, no detailed findings or data tables on the environmental impact and persistence of this compound can be provided at this time. The scientific community has not yet published studies that would allow for a thorough assessment of its environmental fate.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of 2-chloro-6-methylisonicotinonitrile. These methods probe the interaction of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a related compound, 2-chloro-6-methylaniline (B140736), ¹H NMR and ¹³C NMR spectra were recorded in chloroform. researchgate.net The ¹H NMR spectrum showed distinct signals for the methyl and amino protons, as well as for the aromatic protons. researchgate.net In the ¹³C NMR spectrum, seven distinct carbon peaks were observed, consistent with the molecular structure. researchgate.net While direct NMR data for this compound is not detailed in the provided results, the principles of NMR analysis would be analogous, providing characteristic shifts for the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the distinct carbon atoms of the molecule. The number of signals and their splitting patterns would be crucial for confirming the substitution pattern on the isonicotinonitrile core.

Mass Spectrometry (MS) Techniques, including GC-MS and LC-MS/MS

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. libretexts.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and selective analytical tool.

GC-MS: This technique is particularly suitable for volatile and thermally stable compounds. researchgate.net The sample is first vaporized and separated based on its boiling point and interaction with the GC column before being introduced into the mass spectrometer. GC-MS can provide detailed fragmentation patterns, which act as a molecular fingerprint, aiding in structural identification. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M and M+2 peak pattern in the mass spectrum, which is a key indicator of the presence of a chlorine atom. youtube.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for analyzing a wide range of compounds, including those that are not volatile enough for GC. rsc.org It offers high sensitivity and specificity, making it ideal for quantifying trace amounts of a substance in complex matrices. rsc.org The initial LC separation is followed by two stages of mass analysis (MS/MS), which allows for the selective detection and fragmentation of the target analyte, significantly reducing background noise and improving confidence in identification. eurl-pesticides.eu

Different ionization techniques can be employed in MS, such as Electron Impact (EI) and Chemical Ionization (CI). libretexts.org EI is a "hard" ionization technique that leads to extensive fragmentation, providing rich structural information. libretexts.org CI is a "softer" technique that produces less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. savemyexams.com Each type of bond and functional group absorbs IR radiation at a characteristic frequency, or wavenumber. savemyexams.com

For this compound, key characteristic IR absorptions would include:

C≡N (Nitrile) stretch: A strong and sharp absorption band typically appears in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The exact position can be influenced by conjugation. spectroscopyonline.com

C-Cl (Chloro) stretch: This bond typically absorbs in the fingerprint region, generally between 800 and 600 cm⁻¹. researchgate.net

C-H (Aromatic and Methyl) stretches: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. libretexts.org

C=C and C=N (Aromatic Ring) stretches: These absorptions occur in the 1600-1400 cm⁻¹ region.

The unique pattern of these absorptions in the IR spectrum provides a valuable fingerprint for the identification of this compound. savemyexams.com

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful set of techniques used to separate the components of a mixture. iajps.com This separation is essential for both the qualitative identification and quantitative analysis of this compound, especially when it is present in a mixture with other compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced forms of liquid chromatography that utilize high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase. auroraprosci.com The separation is based on the differential partitioning of the analytes between the two phases. iajps.com

HPLC: A well-established and versatile technique, HPLC uses columns with particle sizes typically in the 3-5 µm range. sepscience.com It is known for its robustness and reliability in separating a wide variety of compounds. sepscience.com

UPLC: This is a more recent development that employs columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than HPLC. auroraprosci.com This results in significantly faster analysis times, improved resolution (sharper peaks), and enhanced sensitivity. iajps.comsepscience.com

Both HPLC and UPLC are highly suitable for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need for high throughput (where UPLC excels) or the availability of instrumentation. sepscience.com A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. auroraprosci.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light.

| Feature | HPLC | UPLC |

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |

| Analysis Time | Slower | Faster |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for compounds that are volatile or can be made volatile through derivatization. researchgate.net In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Emerging Analytical Methodologies in Trace Analysis and Environmental Monitoring

The detection of synthetic chemical compounds such as this compound in environmental matrices at trace levels is a growing area of analytical focus. As an organochlorine and a pyridine derivative, its potential persistence and mobility in ecosystems necessitate the development of highly sensitive and selective analytical methods. mdpi.commdpi.com Conventional techniques may not achieve the low detection limits required for environmental quality monitoring and risk assessment. researchgate.net Therefore, emerging methodologies are being adapted and developed to quantify such compounds in complex samples like water, soil, and biota. These advanced techniques focus on improving sample preparation efficiency, enhancing instrumental sensitivity, and enabling in-situ, real-time monitoring.

A critical aspect of trace analysis is the sample preparation, which aims to extract and concentrate the analyte from a complex matrix while removing interferences. mdpi.com For compounds like this compound, which may be found in agricultural or industrial runoff, efficient preparation is paramount.

Advanced Sample Preparation Techniques:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has revolutionized the analysis of pesticide residues and other contaminants in food and environmental samples. sigmaaldrich.comresearchgate.net The QuEChERS method involves a two-step process: an initial extraction with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sigmaaldrich.comscirp.org Given the chemical structure of this compound, a modified QuEChERS protocol could be effectively applied for its extraction from soil or sediment samples prior to chromatographic analysis. mdpi.com

Table 1: Hypothetical QuEChERS Protocol for this compound in Soil

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Homogenization | A 10g soil sample is weighed into a 50 mL centrifuge tube. | Ensures a representative sample portion is analyzed. |

| 2. Extraction | Add 10 mL of acetonitrile and an internal standard. Shake vigorously for 1 minute. Add extraction salts (e.g., MgSO₄, NaCl) and shake again. | Acetonitrile efficiently extracts a wide range of organic compounds. Salts induce phase separation and improve recovery. sigmaaldrich.com |

| 3. Centrifugation | Centrifuge at 4000 rpm for 5 minutes. | Separates the acetonitrile supernatant from the solid soil matrix. |

| 4. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the supernatant to a 2 mL tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and centrifuge. | Primary secondary amine (PSA) removes organic acids; C18 removes nonpolar interferences; graphitized carbon black (GCB) removes pigments. sigmaaldrich.com |

| 5. Final Extract | The cleaned supernatant is ready for analysis by LC-MS/MS or GC-MS. | The final extract is sufficiently clean for sensitive instrumental analysis. |

Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and versatile sample preparation technique ideal for trace analysis of volatile and semi-volatile organic compounds in water and air. mdpi.commdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes. researchgate.net For a semi-polar compound like this compound, various fiber coatings could be tested to optimize extraction efficiency. researchgate.net The fiber can then be directly desorbed into the injector of a gas chromatograph, concentrating the analyte and enhancing detection limits. mdpi.com

Table 2: Potential SPME Fiber Coatings for Analysis of this compound

| Fiber Coating | Abbreviation | Primary Application/Target Analytes | Potential Suitability |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar, volatile to semi-volatile compounds. | May show some affinity due to the organic structure. |

| Polyacrylate | PA | Polar, semi-volatile compounds (phenols, etc.). | Good potential due to the polar nitrile and nitrogen groups. |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile polar compounds, amines, nitroaromatics. | High potential due to the mixed polarity of the coating, suitable for the pyridine ring and chloro/methyl groups. researchgate.net |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile organic compounds (VOCs) and gases. | May be suitable for headspace analysis if the compound has sufficient volatility. |

High-Sensitivity Instrumental Analysis:

The coupling of chromatographic separation with advanced mass spectrometry provides the high selectivity and sensitivity needed for trace-level quantification. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the technique of choice for analyzing polar and semi-polar, thermally labile compounds in liquid matrices. researchgate.netmdpi.com An LC-MS/MS method would be highly suitable for detecting this compound in water samples or in extracts from soil or biota. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification, minimizing matrix effects and achieving detection limits in the nanogram per liter (ng/L) or even picogram per liter (pg/L) range. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For compounds that are thermally stable, GC-MS/MS offers excellent separation and sensitivity. osti.gov this compound is likely amenable to GC analysis. Similar to LC-MS/MS, the use of a triple quadrupole mass spectrometer allows for the reduction of background noise and selective detection at trace levels, making it a powerful tool for environmental monitoring. researchgate.net

Table 3: Illustrative Performance Characteristics of Advanced Chromatographic Methods for Trace Contaminant Analysis

| Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Applicable Matrix |

|---|---|---|---|---|

| LC-MS/MS | 0.1 - 10 ng/L | 0.5 - 25 ng/L | >0.99 | Water, Soil Extracts, Biota Extracts mdpi.com |

| GC-MS/MS | 0.5 - 20 ng/L | 2 - 50 ng/L | >0.99 | Water, Soil Extracts, Air researchgate.net |

| SPME-GC-MS | 1 - 50 ng/L | 5 - 100 ng/L | >0.98 | Water, Air researchgate.net |

Note: Values are illustrative and based on performance for similar environmental contaminants; method development and validation would be required for this compound.

Innovative Monitoring Strategies:

Passive Sampling: Traditional environmental monitoring often relies on "grab" or spot sampling, which provides only a snapshot of contaminant concentration at a single point in time. researchgate.net Passive sampling devices, such as the Polar Organic Chemical Integrative Sampler (POCIS) or those using silicone or polyethylene (B3416737) membranes, are deployed in a water body for extended periods (days to weeks). researchgate.netport.ac.uk They accumulate water-soluble contaminants over time, providing a time-weighted average (TWA) concentration. researchgate.net This approach is more representative of chronic exposure and is highly effective for detecting trace-level, intermittent pollution events that might be missed by grab sampling. nih.govacs.org

Biosensors: Biosensors are emerging as rapid, portable, and cost-effective tools for environmental screening. researchgate.nettandfonline.com These devices use a biological recognition element (e.g., an enzyme, antibody, or aptamer) that specifically interacts with a target analyte or chemical class, coupled to a transducer that generates a measurable signal (e.g., electrical or optical). mdpi.comnih.gov While a specific biosensor for this compound does not exist, a potential development path could involve:

Enzyme-based sensors: Utilizing enzymes that are inhibited by organochlorine or pyridine compounds.

Aptamer-based sensors: Developing short, single-stranded DNA or RNA sequences (aptamers) that bind with high affinity and specificity to the target molecule. mdpi.com

Whole-cell biosensors: Using genetically engineered microorganisms that produce a detectable signal (e.g., light) in the presence of the contaminant. rsc.org

Table 4: Overview of Potential Biosensor Types for Environmental Monitoring

| Biosensor Type | Recognition Element | Principle | Advantages | Challenges |

|---|---|---|---|---|

| Enzymatic | Enzyme | Analyte inhibits or activates the enzyme, changing the rate of a catalyzed reaction. mdpi.com | High sensitivity, rapid response. | Susceptible to environmental factors (pH, temp.), potential for interference. |

| Immunosensor | Antibody | Specific binding between antibody and analyte (antigen). | High specificity and affinity. | Antibody production can be costly and time-consuming. |

| Aptasensor | Aptamer (DNA/RNA) | Aptamer undergoes a conformational change upon binding to the target, producing a signal. mdpi.com | High stability, low cost of synthesis, easy modification. mdpi.com | Requires systematic evolution (SELEX) process for development. |

| Whole-Cell | Microorganisms | Genetically modified microbes express a reporter gene (e.g., for fluorescence or luminescence) in the presence of the analyte. rsc.org | Can detect bioavailable fraction of a contaminant, cost-effective. | Slower response time, lower specificity than other types. |

Future Research Directions and Emerging Paradigms for 2 Chloro 6 Methylisonicotinonitrile

Sustainable Synthesis and Green Chemistry Approaches

Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh conditions and environmentally concerning reagents. ijarsct.co.in The principles of green chemistry are driving research towards more sustainable alternatives. Future efforts for synthesizing 2-Chloro-6-methylisonicotinonitrile are likely to focus on several key areas:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields. nih.gov Studies on other pyridine derivatives have shown that microwave irradiation can lead to excellent yields (82%-94%) in a fraction of the time (2-7 minutes) compared to conventional heating methods. nih.govresearchgate.net

Novel Catalysts: The development of new catalytic systems is a cornerstone of green synthesis. Research is moving towards biocatalysts, such as enzymes, which operate under mild conditions, and heterogeneous green catalysts like natural dolomitic limestone, which can be used in eco-friendly solvents like ethanol (B145695) and water. ijarsct.co.inresearchgate.netnumberanalytics.com

Alternative Solvents: The use of safer, more environmentally benign solvents is a key aspect of green chemistry. Supercritical fluids, like CO₂, and deep eutectic solvents (DES) are being explored as replacements for traditional organic solvents, reducing the environmental impact of chemical processes. ijarsct.co.in

One-Pot Multicomponent Reactions (MCRs): These reactions improve efficiency by combining multiple steps into a single procedure, which reduces waste, saves time, and enhances atom economy. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 9 hours nih.gov | 5 - 7 minutes nih.gov |

| Yield | 73% - 84% nih.gov | 90% - 94% nih.gov |

| Energy Consumption | High | Low ijarsct.co.in |

| Solvent Use | Often uses hazardous organic solvents | Can utilize greener solvents like ethanol or water nih.govijpsonline.com |

Multi-omics Integration in Biological Activity Profiling

To fully understand the biological implications of this compound and its derivatives, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive profile of a compound's activity within a biological system. acs.orgwindows.netnih.gov

While specific multi-omics studies on this compound are not yet prevalent, the framework is being established. For instance, chemoproteomics can identify protein targets of small molecules directly in their native cellular environment. acs.org Transcriptomics, such as the data provided by the L1000 Connectivity Map, can reveal how a compound alters gene expression, offering clues about its mechanism of action by comparing its signature to those of well-understood molecules. acs.org

This integrated approach allows for:

Mechanism of Action Elucidation: By observing changes across multiple molecular layers, researchers can piece together the pathways a compound affects. acs.orgnih.gov

Biomarker Discovery: Multi-omics profiling can identify molecular indicators of a compound's effects, which is crucial for further development. windows.netnih.gov

Off-Target Effect Identification: A system-wide view helps in proactively identifying unintended interactions, a critical step in assessing a compound's broader biological impact. acs.org

Future research will likely apply these powerful techniques to this compound to map its interactions and guide the design of new, more specific derivatives.

Advanced Modeling and Machine Learning in Compound Design

Computational tools are revolutionizing the design and optimization of new chemical entities. For this compound, advanced modeling and machine learning (ML) offer a path to accelerate the discovery of novel derivatives with desired properties. auctoresonline.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can predict the potency of new derivatives before they are synthesized, saving time and resources. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It provides insights into binding affinity and can guide the structural modifications needed to improve a compound's effectiveness. auctoresonline.org

Machine Learning (ML) and AI: ML algorithms can be trained on large datasets of chemical information to predict a wide range of properties, from physicochemical characteristics to biological activities. nih.gov Recent studies on pyridine and quinoline (B57606) derivatives have demonstrated the power of ML models, such as Support Vector Regression (SVR), to accurately predict properties like corrosion inhibition efficiency, showcasing the potential for designing materials with specific functions. kneopen.comresearchgate.net

| Machine Learning Model | Coefficient of Determination (R²) | Root Mean Square Error (RMSE) | Reference |

|---|---|---|---|

| Support Vector Regression (SVR) | 0.936 | 0.093 | kneopen.com |

| Gradient Boosting Regressor (GBR) | Identified as having the best predictive performance in a comparative study. | researchgate.net |

These in-silico methods help filter vast chemical libraries to identify the most promising candidates for experimental validation, streamlining the drug discovery and material design process. auctoresonline.org

Interdisciplinary Research in Environmental Remediation and Material Science

The unique chemical properties of this compound open up possibilities for its use in fields beyond traditional chemical synthesis.

Material Science: As a substituted pyridine, this compound could serve as a building block or intermediate for creating advanced materials. amadischem.com Pyridine derivatives are used in the synthesis of polymers, dyes, and other functional materials. For example, related structures are explored for creating OLED materials and specialty polymers. bldpharm.com The reactivity of the chloro and nitrile groups allows for further functionalization, making it a versatile precursor for novel materials.

Environmental Remediation: While research into the direct application of this compound in remediation is still nascent, the study of related chloro-substituted compounds offers a potential roadmap. Research on the biodegradation of other chlorinated compounds, such as the herbicide Alachlor, shows that specific microbes can metabolize and degrade these molecules. nih.gov Future studies could investigate whether microorganisms can be identified or engineered to remediate environments contaminated with chlorinated pyridines. Furthermore, pyridine-based compounds are being investigated for their potential as corrosion inhibitors, an application that sits (B43327) at the intersection of material science and environmental protection. kneopen.comresearchgate.net

The exploration of this compound in these interdisciplinary areas could lead to innovative solutions for challenges in materials engineering and environmental management.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-methylisonicotinonitrile, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, nucleophilic substitution reactions using chloro- and methyl-containing reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, purity can be validated via:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., integration ratios for methyl and chloro groups).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for vapor protection), chemical-resistant gloves, and face shields .

- Engineering Controls : Use fume hoods to minimize inhalation exposure. Avoid drainage contamination by employing spill trays .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the physical-chemical properties of this compound?

- Methodology :

- Melting Point Analysis : Use differential scanning calorimetry (DSC) or capillary methods (reported melting point for analogs: ~99°C) .

- Solubility Testing : Perform gradient solubility studies in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .

- Stability Assessment : Monitor decomposition under stress conditions (e.g., UV light, humidity) using accelerated stability testing .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to predict molecular orbitals, dipole moments, and electrostatic potentials .

- Correlation Energy Models : Apply Colle-Salvetti-type formulas to refine electron density and local kinetic energy calculations .

- Validation : Compare computed IR/Raman spectra with experimental data to resolve discrepancies .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :